molecular formula C7H8N2O5 B2607884 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 679436-55-6

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2607884
CAS No.: 679436-55-6
M. Wt: 200.15
InChI Key: ZYCGTVOODHZVAB-UHFFFAOYSA-N
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Description

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxymethoxy Group: The carboxymethoxy group can be introduced via an esterification reaction, where the pyrazole derivative is reacted with a suitable carboxylic acid derivative in the presence of a catalyst.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as pyrazole-3,5-dicarboxylic acid.

    Reduction: Reduced derivatives such as 5-(hydroxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the carboxymethoxy group.

Scientific Research Applications

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Carboxymethoxy)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.

    1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but without the carboxymethoxy group, affecting its solubility and reactivity.

Uniqueness

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both carboxymethoxy and methyl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Biological Activity

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C8H10N2O4
  • IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Some key findings related to the biological activity of compounds similar to this compound include:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds derived from pyrazole have demonstrated significant inhibition of carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Activity : Various studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial and fungal strains. For example, certain pyrazole compounds have shown effectiveness against E. coli and S. aureus .
  • Anticancer Activity : Pyrazole compounds are being investigated for their potential role in cancer therapy. Some derivatives have been identified as inhibitors of phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and metabolism . This inhibition can lead to reduced tumor cell proliferation.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of 1,3,4-trisubstituted pyrazole derivatives.
    • Compound 5a exhibited an anti-inflammatory activity with ≥84.2% inhibition compared to the standard drug diclofenac (86.72%) in a carrageenan-induced model .
  • Antimicrobial Testing :
    • A novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested for their antimicrobial activity.
    • Compounds showed high activity against both MAO-A and MAO-B isoforms and significant anti-inflammatory effects comparable to indomethacin .
  • Anticancer Potential :
    • A study highlighted the synthesis of pyrazole derivatives targeting PI3K pathways.
    • These compounds showed promise as potential anticancer agents by inhibiting tumor growth through specific molecular interactions .

Synthesis Methods

The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. The general synthetic route includes:

  • Formation of Pyrazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.
  • Functionalization : Introducing carboxymethoxy and carboxylic acid groups through nucleophilic substitution reactions or esterification processes.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-inflammatoryInhibition of paw edema in animal models
AntimicrobialEffective against E. coli, S. aureus
AnticancerInhibition of PI3K leading to reduced tumor growth

Properties

IUPAC Name

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGTVOODHZVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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